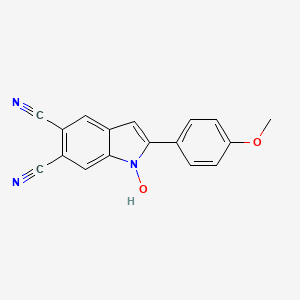
1-hydroxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile
Description
1-hydroxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile is a complex organic compound with a unique structure that includes an indole core substituted with hydroxy, methoxyphenyl, and dicarbonitrile groups
Properties
Molecular Formula |
C17H11N3O2 |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
1-hydroxy-2-(4-methoxyphenyl)indole-5,6-dicarbonitrile |
InChI |
InChI=1S/C17H11N3O2/c1-22-15-4-2-11(3-5-15)16-7-12-6-13(9-18)14(10-19)8-17(12)20(16)21/h2-8,21H,1H3 |
InChI Key |
LSUKIEXRBOVBJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=CC(=C(C=C3N2O)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the indole ring can be formed through a Fischer indole synthesis, followed by functional group modifications to introduce the hydroxy, methoxyphenyl, and dicarbonitrile groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dicarbonitrile groups can be reduced to amines or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or other alkoxides can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield indole-5,6-dicarbonitrile derivatives with ketone functionalities, while reduction of the dicarbonitrile groups can produce diamines.
Scientific Research Applications
1-hydroxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-hydroxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile involves its interaction with specific molecular targets. The hydroxy and methoxyphenyl groups can participate in hydrogen bonding and π-π interactions, while the indole core can engage in aromatic stacking with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-hydroxy-2-(4-methoxyphenyl)ethanone: This compound shares the hydroxy and methoxyphenyl groups but lacks the indole core and dicarbonitrile groups.
4-hydroxy-2-quinolones: These compounds have a similar heterocyclic structure but differ in the specific functional groups and their positions.
Uniqueness
1-hydroxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile is unique due to its combination of functional groups and the indole core, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


